S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate
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Overview
Description
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The reaction involves the use of a terminal alkyne and an azide, which undergo cycloaddition to form the triazole ring.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as NiO/Cu2O/CuO nanocomposites, has been explored to enhance the reaction efficiency and facilitate catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various triazole derivatives.
Scientific Research Applications
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques due to its ability to form stable linkages with biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity.
Benzyl 2-azidoacetate: A precursor in the synthesis of triazole derivatives.
Uniqueness
S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
91616-08-9 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
S-[(2-methyltriazol-4-yl)methyl] ethanethioate |
InChI |
InChI=1S/C6H9N3OS/c1-5(10)11-4-6-3-7-9(2)8-6/h3H,4H2,1-2H3 |
InChI Key |
VFHFTQSSLZDONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=NN(N=C1)C |
Origin of Product |
United States |
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